3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The indole moiety can be introduced via Fischer indole synthesis or other indole-forming reactions. The benzylthio and methoxyethyl groups are usually added through nucleophilic substitution reactions using corresponding halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylthio and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with enzyme active sites, while the indole moiety may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(methylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(5-(benzylthio)-4-(ethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-pyrrole
Uniqueness
The uniqueness of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzylthio and methoxyethyl groups with the triazole-indole core enhances its potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
3-[5-benzylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-25-12-11-24-19(17-13-21-18-10-6-5-9-16(17)18)22-23-20(24)26-14-15-7-3-2-4-8-15/h2-10,13,21H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCDISZSAFJKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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